REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)O)C=CC=CC=1.C(O)(=O)CC(O)=O.[C:28]1([C:34]([C:45]2[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=2)([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[CH2:35][C:36]([Cl:38])=O)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.[C:51]1([C:57]2([C:63]([O:65]CC)=O)[CH2:62][CH2:61][NH:60][CH2:59][CH2:58]2)[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>C(O)C.C1C=CC=CC=1.CCOCC.Cl.CC(C)=O.C(N(CC)CC)C>[ClH:38].[C:28]1([C:34]([C:39]2[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=2)([C:45]2[CH:46]=[CH:47][CH:48]=[CH:49][CH:50]=2)[CH2:35][CH2:36][N:60]2[CH2:59][CH2:58][C:57]([C:51]3[CH:52]=[CH:53][CH:54]=[CH:55][CH:56]=3)([CH2:63][OH:65])[CH2:62][CH2:61]2)[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1 |f:4.5.6.7.8.9,10.11,18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC(=O)Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
ethyl 4-phenyl-4-piperidinecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(CCNCC1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
are heated at 170° for 31 hours
|
Duration
|
31 h
|
Type
|
TEMPERATURE
|
Details
|
This mixture is cooled
|
Type
|
CUSTOM
|
Details
|
3,3,3-Triphenylpropionic acid, melting at 182°, crystallizes from the ethanol
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
TEMPERATURE
|
Details
|
1 Part of 3,3,3-triphenylpropionic acid is then refluxed with 5 parts of thionyl chloride for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the excess thionyl chloride is removed in vacuum
|
Type
|
CUSTOM
|
Details
|
to provide the crude 3,3,3-triphenylpropionyl chloride
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is then filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
The ether solution is evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
is extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
the methylene chloride extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of this methylene chloride solution
|
Type
|
CUSTOM
|
Details
|
gives a solid which
|
Type
|
CUSTOM
|
Details
|
precipitated with ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC=C1)C(CCN1CCC(CC1)(CO)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |